molecular formula C14H32NO3P B14651153 Diethyl N-decylphosphoramidate CAS No. 53246-96-1

Diethyl N-decylphosphoramidate

Cat. No.: B14651153
CAS No.: 53246-96-1
M. Wt: 293.38 g/mol
InChI Key: DBZGNVOYXARBLD-UHFFFAOYSA-N
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Description

Diethyl N-decylphosphoramidate is a phosphoramidate derivative characterized by a decyl (C₁₀H₂₁) group attached to the nitrogen atom of the phosphoramidate core, with two ethyl (C₂H₅) groups esterified to the phosphorus atom. Phosphoramidates are widely studied for applications in agrochemicals, pharmaceuticals, and chemical synthesis due to their tunable reactivity and stability .

Properties

CAS No.

53246-96-1

Molecular Formula

C14H32NO3P

Molecular Weight

293.38 g/mol

IUPAC Name

N-diethoxyphosphoryldecan-1-amine

InChI

InChI=1S/C14H32NO3P/c1-4-7-8-9-10-11-12-13-14-15-19(16,17-5-2)18-6-3/h4-14H2,1-3H3,(H,15,16)

InChI Key

DBZGNVOYXARBLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNP(=O)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl N-decylphosphoramidate typically involves the reaction of decylamine with diethyl chlorophosphate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually argon, and at low temperatures to ensure the formation of the desired product . The general procedure is as follows:

    Reactants: Decylamine (0.05 mol), triethylamine (0.25 mol), and diethyl chlorophosphate (0.05 mol).

    Conditions: The reaction mixture is cooled to 0°C in an ice bath and stirred vigorously.

    Procedure: Diethyl chlorophosphate is added dropwise to the mixture, resulting in the formation of a white precipitate. The mixture is then diluted with ice-cold, anhydrous diethyl ether and filtered.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Diethyl N-decylphosphoramidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphoramidate oxides, phosphines, and substituted phosphoramidates, depending on the specific reagents and conditions used .

Scientific Research Applications

Diethyl N-decylphosphoramidate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a model compound for studying phosphorus-nitrogen bonds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of diethyl N-decylphosphoramidate involves its interaction with molecular targets through its phosphoryl and amine groups. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The specific pathways involved depend on the biological context and the target enzyme .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of diethyl N-decylphosphoramidate analogs based on available evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties
Diethylphosphoramidic dichloride C₄H₁₀Cl₂NOP 190.004 1498-54-0 Chloride substituents; reactive toward nucleophiles; used in organophosphorus synthesis .
Diethylphosphoramidous difluoride C₄H₁₀F₂NP 141.0995 363-84-8 Fluoride substituents; lower molecular weight; potential nerve agent precursor .
Dimethyl N,N-diethylphosphoramidate C₆H₁₆NO₃P 181.1699 2404-03-7 Methyl/ethyl ester groups; higher stability than dichloride derivatives .
Diethyl N,N-dipropylphosphoramidate C₁₀H₂₄NO₃P 237.28 91043-34-4 Propyl substituents; increased lipophilicity; potential pesticide applications .
Diethyl succinate C₈H₁₄O₄ 174.2 123-25-1 Ester-based; low vapor pressure (1.3 mbar @ 55°C); used as a solvent .

Detailed Research Findings

Structural and Reactivity Trends

  • Substituent Effects: Chloride groups in diethylphosphoramidic dichloride (C₄H₁₀Cl₂NOP) enhance electrophilicity, making it reactive in phosphorylation reactions. In contrast, dimethyl or diethyl ester derivatives (e.g., C₆H₁₆NO₃P) exhibit greater hydrolytic stability due to less electronegative substituents .

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